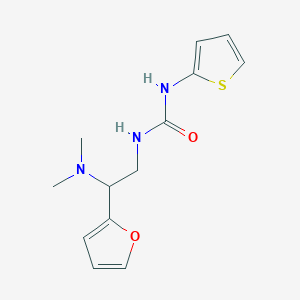

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-16(2)10(11-5-3-7-18-11)9-14-13(17)15-12-6-4-8-19-12/h3-8,10H,9H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTUHNBTLLTUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes:

Starting Materials: Furan-2-carbaldehyde, thiophene-2-amine, and dimethylamine.

Step 1: Formation of an intermediate Schiff base by reacting furan-2-carbaldehyde with thiophene-2-amine under acidic conditions.

Step 2: Reduction of the Schiff base to form the corresponding amine.

Step 3: Reaction of the amine with dimethylamine and an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Catalysts: Use of specific catalysts to increase yield and reaction rate.

Solvents: Selection of solvents that facilitate the reaction and are easy to remove.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl groups.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it suitable for various research applications:

Antimicrobial Activity

Research indicates that compounds with thiophene and furan moieties possess significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

The furan and thiophene rings are known for their antioxidant capabilities. The compound has demonstrated the ability to scavenge free radicals, which could be beneficial in reducing oxidative stress in cells. This property is particularly relevant in research focused on aging and degenerative diseases.

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. This application is significant for conditions such as arthritis and other chronic inflammatory disorders.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in anticancer drug development.

Summary of Biological Activities

Urease Inhibition Study

A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to this compound. Results indicated enhanced inhibitory effects compared to standard urease inhibitors, suggesting potential applications in treating conditions like kidney stones and peptic ulcers.

Antioxidant Efficacy Evaluation

In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Mecanismo De Acción

The mechanism of action of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea depends on its application:

Pharmacological: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

Key Observations :

- Replacing furan-2-yl with pyridin-4-yl (as in M64) introduces a basic nitrogen, likely improving solubility and altering binding interactions in kinase targets .

Variations in Urea-Linked Groups

Key Observations :

- Sulfonyl and dioxopyrrolidinyl groups () increase molecular complexity and polarity, which may influence pharmacokinetics (e.g., absorption, metabolic stability).

- The target compound’s thiophen-2-yl urea group is less polar than sulfonamide derivatives, suggesting better membrane permeability.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Hypotheses

- FAK Activation Potential: The target compound’s urea and dimethylaminoethyl groups resemble M64’s structure, suggesting possible FAK modulation. However, furan’s lower basicity compared to pyridine may reduce potency .

- Metabolic Stability: Thiophene and furan rings are prone to oxidative metabolism, which could limit bioavailability compared to saturated analogs (e.g., morpholino in M64) .

Actividad Biológica

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The compound can be synthesized through a reaction involving substituted 2-aminobenzenethiols and aryl isocyanates. A typical procedure includes the use of dimethylformamide (DMF) and triethylamine (TEA) as solvents, facilitating the formation of the urea linkage under controlled conditions. The yield of this synthesis process typically ranges from 40% to 60% .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various derivatives of thiourea and urea compounds. For instance, compounds derived from similar structures showed moderate inhibitory effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Specifically, certain derivatives demonstrated IC50 values in the range of 16.23 μM against U937 cells, indicating significant potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways. For example, compounds with similar structures have been shown to inhibit Raf-1 activity, which is crucial in cancer cell proliferation. Although some derivatives exhibited moderate to poor inhibition, they still represent a promising avenue for drug development .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antitumor Activity : In one study, a derivative was tested against various cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 μM.

- Immunosuppressive Properties : Another study highlighted that certain thiourea derivatives exhibited strong immunosuppressive activities in animal models, outperforming traditional immunosuppressants like azathioprine by up to 250 times in specific assays .

- Antibacterial Activity : Compounds derived from similar frameworks were also screened for antibacterial properties against both Gram-positive and Gram-negative bacteria. While they showed some activity, it was generally less than that of standard antibiotics like streptomycin .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.